Potassium trifluoro(2-phenylcyclohexyl)borate
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Overview
Description
Potassium trifluoro(2-phenylcyclohexyl)borate is an organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl-substituted cyclohexyl ring. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-phenylcyclohexyl)borate typically involves the reaction of 2-phenylcyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(2-phenylcyclohexyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or other reduced boron compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(2-phenylcyclohexyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, due to its stability and reactivity.
Mechanism of Action
The mechanism by which potassium trifluoro(2-phenylcyclohexyl)borate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transfer of the boron moiety to the coupling partner. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Potassium trifluoro(2-phenylcyclohexyl)borate is unique due to its trifluoroborate group, which imparts distinct chemical properties compared to other boron compounds. Similar compounds include:
Potassium vinyltrifluoroborate: Used in vinylation reactions.
Potassium phenyltrifluoroborate: Used in phenylation reactions.
Potassium alkyltrifluoroborates: Used in alkylation reactions.
Uniqueness: The presence of the phenyl-substituted cyclohexyl ring in this compound provides additional steric and electronic effects, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Biological Activity
Potassium trifluoro(2-phenylcyclohexyl)borate is an organoboron compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoroborate group attached to a 2-phenylcyclohexyl moiety. This structure contributes to its unique chemical properties, making it effective in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions which are vital for forming carbon-carbon bonds in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to act as a boron source in biochemical pathways. The trifluoroborate group enhances the compound's stability and reactivity, facilitating interactions with biological molecules. These interactions can lead to the synthesis of boron-containing drugs and the study of boron metabolism within biological systems .
Biological Applications
- Drug Development : The compound is utilized in developing boron-containing pharmaceuticals, which may exhibit unique therapeutic properties due to the presence of boron.
- Biochemical Research : It serves as a tool for investigating boron metabolism and its implications in biological systems, potentially influencing cellular processes .
Case Studies and Experimental Data
Several studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Research indicates that boron compounds can exhibit antimicrobial properties. A study demonstrated that organoboron compounds, including derivatives similar to this compound, showed significant inhibitory effects on bacterial growth .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could interfere with bacterial biofilm formation, suggesting a potential role in combating antibiotic resistance .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other organoboron compounds:
Compound | Structure | Key Applications |
---|---|---|
Potassium vinyltrifluoroborate | Vinyltrifluoroborate | Used in vinylation reactions |
Potassium phenyltrifluoroborate | Phenyltrifluoroborate | Employed in phenylation reactions |
Potassium alkyltrifluoroborates | Alkyltrifluoroborates | Utilized in alkylation reactions |
The presence of the phenyl-substituted cyclohexyl ring in this compound provides additional steric and electronic effects that enhance its reactivity compared to other trifluoroborates .
Properties
Molecular Formula |
C12H15BF3K |
---|---|
Molecular Weight |
266.15 g/mol |
IUPAC Name |
potassium;trifluoro-(2-phenylcyclohexyl)boranuide |
InChI |
InChI=1S/C12H15BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;/q-1;+1 |
InChI Key |
STMGNJASDXIEQG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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